3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with allyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or benzylidene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
Biology: Investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion.
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death. This is facilitated by the interaction of the thiazolidinone ring with membrane proteins.
Anti-inflammatory and Anticancer Activities: The compound inhibits specific enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This includes the inhibition of cyclooxygenase enzymes and the modulation of apoptotic pathways.
Comparison with Similar Compounds
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:
(Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione (MTZD): Similar structure but lacks the allyl group, which may affect its chemical reactivity and biological activity.
(Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD): Similar structure but with a different substitution pattern on the thiazolidinone ring, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCMGHQAJNILR-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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